molecular formula C23H25N5O3S B2387750 N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-42-4

N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2387750
CAS No.: 904575-42-4
M. Wt: 451.55
InChI Key: NCUYBIHBIFAOKJ-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a tetrahydrofuran-2-ylmethyl substituent at the 5-amino position and a 2,4,6-trimethylphenylsulfonyl group at the 3-position. Though direct biological data for this compound are absent in the provided evidence, structural analogs (e.g., triazoloquinazolines with sulfonyl or aryl substituents) have demonstrated pharmacological relevance, including anticancer and enzyme inhibitory activities .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-14-11-15(2)20(16(3)12-14)32(29,30)23-22-25-21(24-13-17-7-6-10-31-17)18-8-4-5-9-19(18)28(22)27-26-23/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUYBIHBIFAOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5CCCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:

    Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent to introduce the tetrahydrofuran-2-ylmethyl group.

    Synthesis of the Triazoloquinazoline Core: The triazoloquinazoline core is synthesized through a series of cyclization reactions involving appropriate precursors such as quinazoline derivatives and azides.

    Introduction of the Sulfonyl Group: The final step involves the sulfonylation of the triazoloquinazoline core using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazoline derivatives exhibit diverse pharmacological properties modulated by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 5-amine: tetrahydrofuran-2-ylmethyl
3-sulfonyl: 2,4,6-trimethylphenyl
C₂₆H₂₉N₅O₃S 499.61 g/mol Enhanced solubility (tetrahydrofuran); steric bulk (trimethylphenyl sulfonyl)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 5-amine: 4-isopropylphenyl
3-sulfonyl: phenyl
7-position: Cl
C₂₅H₂₂ClN₅O₂S 508.00 g/mol Chlorine increases electronegativity; isopropylphenyl enhances hydrophobicity
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 5-amine: 4-methylbenzyl
3-sulfonyl: 2,5-dimethylphenyl
C₂₆H₂₅N₅O₂S 487.58 g/mol Methyl groups reduce steric hindrance; benzyl improves lipophilicity
N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 5-amine: 4-ethoxyphenyl
3-sulfonyl: phenyl
C₂₄H₂₁N₅O₃S 475.52 g/mol Ethoxy group enhances electron-donating effects; simpler sulfonyl group
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 5-amine: 3,4-diethoxyphenethyl
3-substituent: 4-methylphenyl
C₂₉H₃₁N₅O₂ 481.59 g/mol Diethoxy groups improve solubility; methylphenyl offers moderate steric bulk

Key Trends and Implications

Solubility : The tetrahydrofuran group in the target compound likely improves aqueous solubility compared to analogs with purely hydrophobic substituents (e.g., 4-isopropylphenyl in or 4-methylbenzyl in ).

Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) increase electrophilicity, whereas electron-donating groups (e.g., ethoxy in ) may enhance resonance stabilization.

Synthetic Accessibility : Compounds with simpler sulfonyl groups (e.g., phenyl in ) may be synthesized more readily than those with multi-substituted aryl sulfonates (e.g., 3,4-dimethylphenyl in ).

Biological Activity

N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C23H25N5O3S
  • Molecular Weight : 451.54 g/mol

The structure consists of a quinazoline core modified with a triazole ring and a sulfonyl group, which enhances its biological activity.

Antibacterial Activity

Recent studies have shown that derivatives of quinazoline and triazole compounds exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications may enhance its binding affinity to bacterial enzymes or receptors, leading to increased antibacterial efficacy .

Antifungal Activity

The antifungal potential of quinazoline derivatives has been documented extensively. In vitro assays indicate that:

  • The compound demonstrates activity against common fungal pathogens such as Candida albicans and Aspergillus niger. Comparative studies show that it performs similarly or better than established antifungal agents like ketoconazole .

Antiviral Activity

Quinazoline and triazole derivatives have also been investigated for their antiviral properties:

  • Preliminary data suggest that the compound may inhibit viral replication through interference with viral enzymes or host cell receptors. Specific antiviral activity against viruses such as HIV and HCV has been noted in related compounds .

Anticancer Activity

The anticancer properties of quinazoline derivatives are particularly noteworthy:

  • Studies indicate that this compound may act as an adenosine receptor antagonist or phosphodiesterase (PDE) inhibitor. These mechanisms can lead to apoptosis in cancer cells and inhibit tumor growth .

Data Summary Table

Activity Target Organisms Mechanism of Action Reference
AntibacterialStaphylococcus aureusInhibition of bacterial enzyme activity
Escherichia coliDisruption of cell wall synthesis
AntifungalCandida albicansInhibition of ergosterol biosynthesis
Aspergillus nigerCell membrane disruption
AntiviralHIVInhibition of viral replication
HCVInterference with host cell receptors
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of various quinazoline derivatives against clinical isolates of Staphylococcus aureus. The tested compound showed an MIC comparable to conventional antibiotics.
  • Antifungal Evaluation : In vitro tests conducted on Candida strains revealed that the compound exhibited significant antifungal activity at lower concentrations than traditional antifungals.
  • Anticancer Research : A series of experiments on breast cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways.

Q & A

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Focus on solvent selection (e.g., anhydrous tetrahydrofuran for controlled reactivity), temperature gradients (e.g., cooling to −60°C to stabilize intermediates), and stoichiometric ratios of reagents. For example, sodium hexamethyldisilazane (NaHMDS) in THF can enhance deprotonation efficiency in sulfonamide coupling reactions . Post-synthesis purification via column chromatography (using ethyl acetate/light petroleum mixtures) improves purity, as demonstrated in triazolo-triazine syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer : Combine 1H-NMR^1 \text{H-NMR} (e.g., DMSO-d6 or CD3OD for solubility) and 13C-NMR^{13} \text{C-NMR} to resolve aromatic protons and sulfonyl/triazole carbons. X-ray crystallography (as applied to N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine derivatives) provides unambiguous confirmation of stereochemistry and substituent positioning . High-resolution mass spectrometry (HRMS) validates molecular weight.

Q. How can researchers assess the compound’s solubility and stability under standard laboratory conditions?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for solubility screening. Stability tests should involve HPLC monitoring under varying pH (4–9) and temperatures (4–40°C) over 72 hours. For sulfonamide-containing compounds, oxidative stability assays (e.g., hydrogen peroxide exposure) are critical due to potential sulfur oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the tetrahydrofuran and sulfonyl groups in biological activity?

  • Methodological Answer : Synthesize analogs with modified tetrahydrofuran rings (e.g., replacing oxygen with sulfur) or varying sulfonyl substituents (e.g., electron-withdrawing vs. donating groups). Test these analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity. Reference triazoloquinazoline SAR frameworks from studies on similar scaffolds .

Q. What experimental approaches resolve contradictions in biological activity data across different cell lines or assay formats?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell line genetic backgrounds (e.g., check for efflux pump overexpression affecting compound uptake). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm target engagement. For example, fluorogenic substrates can minimize interference from colored or fluorescent compounds .

Q. What strategies are effective for studying the compound’s metabolic pathways and pharmacokinetic (PK) properties?

  • Methodological Answer : Employ liver microsome assays (human/rodent) to identify phase I metabolites (e.g., hydroxylation at the tetrahydrofuran ring). Use LC-MS/MS to quantify plasma stability and tissue distribution in preclinical models. For sulfonamides, monitor potential glutathione adduct formation, a common detoxification pathway .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer : Perform molecular docking against off-target databases (e.g., PubChem BioAssay) to identify potential interactions with cytochrome P450 enzymes or ion channels. Use QSAR models trained on triazoloquinazoline derivatives to predict hepatotoxicity or cardiotoxicity . Validate predictions with in vitro toxicity panels (e.g., hERG channel inhibition assays).

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